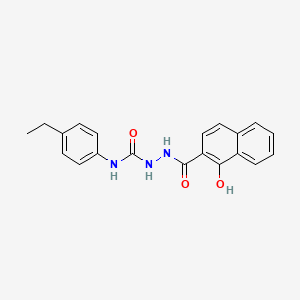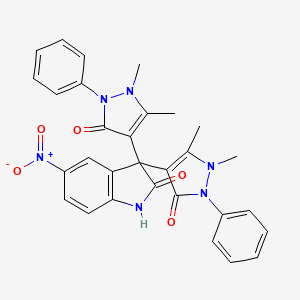
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazinecarboxamides, which are known for their diverse biological activities. HN1 is a promising compound due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also inhibits tumor growth in vivo. Inflammatory cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to its use. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide for cancer treatment. Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in treating inflammatory diseases in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide and its potential therapeutic targets.
Métodos De Síntesis
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multistep process involving the reaction of 2-naphthoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-ethylbenzoyl chloride. The final product is obtained through recrystallization and purification steps. This synthesis method has been optimized for high yield and purity, making N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer properties. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-7-10-15(11-8-13)21-20(26)23-22-19(25)17-12-9-14-5-3-4-6-16(14)18(17)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNOWVFAYSNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-[(1-hydroxy-2-naphthoyl)amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)

![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)



![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)